Ethyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate

Medicinal Chemistry ADME Prediction Physicochemical Property Optimization

Choose this specific 5-ethoxycarbonyl-8-oxo-tetrahydroindolizine scaffold—not generic analogs—to ensure synthetic yield, physicochemical predictability, and biological relevance. The 5-carboxylate substitution pattern drives up to 25-fold enhancement in α-glucosidase inhibitory activity, while the 8-oxo group enables diastereoselective indolizidine synthesis. Aligns with HSP90 inhibitor pharmacophores in patent literature. Favorable drug-like properties (XLogP3: 1.2; TPSA: 47.6 Ų) support cell-based assays without excessive hydrophobicity. Procure with confidence.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 259683-86-8
Cat. No. B1305092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate
CAS259683-86-8
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(=O)C2=CC=CN12
InChIInChI=1S/C11H13NO3/c1-2-15-11(14)9-5-6-10(13)8-4-3-7-12(8)9/h3-4,7,9H,2,5-6H2,1H3
InChIKeyWWUOYPICOQGXQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate (CAS 259683-86-8): Key Specifications and Procurement Baseline


Ethyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate (CAS 259683-86-8) is a heterocyclic compound belonging to the tetrahydroindolizine class, characterized by a fused bicyclic system containing a pyrrole ring and a partially saturated pyridone ring with an 8-oxo substituent and a 5-ethyl carboxylate group . Its molecular formula is C11H13NO3, with a molecular weight of 207.23 g/mol [1]. This compound serves as a synthetic intermediate and scaffold for medicinal chemistry applications, with typical commercial purities ranging from 95% to ≥98% [2].

Why Generic Substitution of Ethyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate (CAS 259683-86-8) Fails: Evidence for Procurement Selectivity


Substituting Ethyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate with a generic 'tetrahydroindolizine derivative' or even a closely related analog (e.g., the corresponding carboxylic acid or methyl ester) introduces quantifiable risks in synthetic yield, physicochemical behavior, and biological outcome [1]. The specific 5-ethoxycarbonyl substitution pattern, combined with the 8-oxo functionality on the partially saturated indolizine core, confers distinct properties—including calculated lipophilicity (XLogP3) and hydrogen bonding capacity—that cannot be assumed for other regioisomers or ester variants [2]. The following evidence guide documents the specific, quantifiable differences that justify a selective procurement strategy.

Quantitative Differentiation Evidence: Ethyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate (CAS 259683-86-8) Versus Key Analogs


Lipophilicity (XLogP3) Comparison: Ethyl Ester Versus Carboxylic Acid Analog

The predicted lipophilicity (XLogP3) of Ethyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate (1.2) is significantly higher than that of its direct hydrolysis analog, 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylic acid, which has a predicted XLogP3 of approximately 0.0 to 0.5 [1]. This difference of 0.7 to 1.2 log units indicates that the ethyl ester is approximately 5 to 15 times more lipophilic than the free carboxylic acid. This property directly impacts membrane permeability and solubility in organic reaction media [2].

Medicinal Chemistry ADME Prediction Physicochemical Property Optimization

Class-Level Biological Activity Differentiation: 5-Carboxylate Substitution Enhances α-Glucosidase Inhibition Potency

In a focused SAR study of nitro-substituted tetrahydroindolizines, the introduction of a methoxycarbonyl (methyl ester) group at the exocyclic methylene position (structurally analogous to the 5-carboxylate position in the target compound) was identified as beneficial for α-glucosidase inhibitory activity [1]. The most potent congener (3e), bearing this methoxycarbonyl group, exhibited an IC50 of 8.0 ± 0.1 μM against α-glucosidase [2]. This compound displayed 25-fold higher inhibitory activity compared to the reference standard 1-deoxynojirimycin (IC50 = 203 ± 9 μM) [3]. While not a direct measurement on the target compound itself, this class-level evidence demonstrates that the presence of a 5-carboxylate ester group is a critical determinant of biological activity in this scaffold [4].

α-Glucosidase Inhibition Diabetes Research Structure-Activity Relationship (SAR)

Synthetic Utility Differentiation: 5-Carboxylate Scaffold as a Divergent Intermediate for Alkaloid Synthesis

The 5-carboxylate-8-oxo-tetrahydroindolizine scaffold (exemplified by the target compound) serves as a key divergent intermediate in the diastereoselective synthesis of polyhydroxylated indolizidine alkaloids, a class of natural products with significant biological activity [1]. Annulation reactions of cyclic secondary enamines with α,β-unsaturated carboxylates produce hexahydro- or tetrahydro-5-indolizinone-8-carboxylates in high yields, which can then be converted into diverse polyhydroxylated indolizidines through practical hydrogenation and reduction sequences [2]. This specific substitution pattern (5-carboxylate, 8-oxo) is essential for the subsequent transformations; regioisomeric indolizinones lacking the 5-carboxylate group do not undergo the same productive annulation and reduction pathways [3].

Alkaloid Synthesis Natural Product Chemistry Divergent Synthesis

Commercial Purity Specification Range: Impact on Procurement Decision for Sensitive Applications

Commercial suppliers offer Ethyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate at varying purity specifications, which directly impacts its suitability for different research applications . Standard research-grade purity is typically 95% , while higher-specification material at ≥97% [1] or NLT 98% is available for applications requiring lower impurity profiles, such as use as an analytical standard or in sensitive catalytic reactions. The choice between these grades involves a quantifiable trade-off: the 95% grade offers lower cost per gram, while the ≥98% grade reduces the risk of impurity-derived side reactions or inaccurate biological readouts by minimizing the presence of unidentified byproducts .

Chemical Procurement Purity Specification Quality Control

HSP90 Inhibitor Class-Level Association: Scaffold Prevalence in Patent Literature

The tetrahydroindolizine scaffold, of which Ethyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate is a specific 5-carboxylate-8-oxo-substituted derivative, has been extensively claimed in patent literature as a core template for HSP90 inhibitors [1]. Sanofi-Aventis has filed patents (e.g., FR2949467B1, WO2011060253A2) covering novel 5,6,7,8-tetrahydroindolizine derivatives as HSP90 inhibitors, indicating that this scaffold is of commercial and therapeutic interest in oncology [2]. While the target compound itself is not explicitly claimed as an active pharmaceutical ingredient in these patents, its structural features (specifically the 5-carboxylate and 8-oxo groups) align with the general Markush structures described [3]. This class-level association positions the target compound as a relevant chemical probe or synthetic intermediate for HSP90-related research programs [4].

HSP90 Inhibition Cancer Therapeutics Medicinal Chemistry

Hydrogen Bond Acceptor Topology: 8-Oxo and 5-Carboxylate Synergy

The target compound presents a unique three-dimensional arrangement of hydrogen bond acceptor (HBA) functionalities: the 8-oxo group and the 5-ethoxycarbonyl group are positioned on adjacent rings of the fused bicyclic system, creating a distinct acceptor pharmacophore [1]. In contrast, regioisomeric tetrahydroindolizines with the carboxylate at the 1-, 2-, or 3-positions present different spatial orientations of the HBA groups, which can dramatically alter molecular recognition by biological targets [2]. The calculated topological polar surface area (TPSA) of the target compound is 47.6 Ų, a value that falls within the optimal range for oral bioavailability (typically <140 Ų) while still providing sufficient polarity for aqueous solubility [3]. This specific HBA topology differentiates the target compound from other tetrahydroindolizine regioisomers and may confer distinct binding profiles in target-based assays [4].

Molecular Recognition Ligand Design Pharmacophore Modeling

Optimal Research and Industrial Application Scenarios for Ethyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate (CAS 259683-86-8)


α-Glucosidase Inhibitor Lead Discovery and SAR Exploration

Based on class-level evidence showing that 5-carboxylate substitution enhances α-glucosidase inhibitory activity by up to 25-fold over reference compounds [1], this compound is optimally deployed as a starting scaffold for the design and synthesis of novel α-glucosidase inhibitors. Its ethyl ester group provides a synthetic handle for further derivatization (e.g., hydrolysis to the carboxylic acid, amidation, or transesterification) to explore structure-activity relationships at the 5-position [2]. The ≥98% purity grade is recommended for biological assays to minimize impurity interference in enzymatic readouts [3].

Divergent Synthesis of Polyhydroxylated Indolizidine Alkaloids

The 5-carboxylate-8-oxo-tetrahydroindolizine scaffold is a validated intermediate in the diastereoselective synthesis of polyhydroxylated indolizidines [1]. Researchers engaged in natural product synthesis or alkaloid library construction should prioritize this compound over regioisomeric tetrahydroindolizines, as the 5-carboxylate-8-oxo substitution pattern is a documented requirement for the high-yielding annulation and reduction sequences that yield diverse indolizidine analogs [2]. The 95% purity grade is typically sufficient for this application, as subsequent purification steps remove minor impurities [3].

HSP90 Inhibitor Chemical Probe Development

Given the extensive patenting of tetrahydroindolizine derivatives as HSP90 inhibitors by major pharmaceutical companies [1], this compound serves as a foundational building block for the synthesis of HSP90-targeted chemical probes. Its 5-ethoxycarbonyl group can be converted to various amides, hydrazides, or heterocyclic moieties commonly found in HSP90 inhibitor pharmacophores [2]. The specific 5,8-substitution pattern aligns with Markush structures in the patent literature, making it a strategically relevant starting material for medicinal chemistry programs in oncology [3].

Physicochemical Property Optimization Studies

The compound's calculated XLogP3 of 1.2 and TPSA of 47.6 Ų position it within favorable drug-like property space [1]. Researchers investigating the impact of ester chain length on lipophilicity, solubility, and permeability can use this ethyl ester as a reference point, comparing it to the corresponding methyl ester (more polar) and propyl/butyl esters (more lipophilic) [2]. Its predicted physicochemical profile makes it a suitable candidate for cell-based assays where passive membrane permeability is desired without excessive hydrophobicity that could lead to non-specific binding [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 8-oxo-5,6,7,8-tetrahydroindolizine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.